molecular formula C9H10BrClN2O B8154951 5-Bromo-3-chloro-2-(3-methoxyazetidin-1-yl)pyridine

5-Bromo-3-chloro-2-(3-methoxyazetidin-1-yl)pyridine

Cat. No.: B8154951
M. Wt: 277.54 g/mol
InChI Key: VHLTWLKEZQUAEY-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-(3-methoxyazetidin-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with bromine, chlorine, and a methoxy-azetidinyl group. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-2-(3-methoxyazetidin-1-yl)pyridine typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of bromine and chlorine atoms to the pyridine ring.

    Azetidine Formation: Synthesis of the azetidine ring, which can be achieved through cyclization reactions.

    Methoxylation: Introduction of the methoxy group, often via nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the removal of halogen atoms or reduction of the pyridine ring.

    Substitution: The halogen atoms (bromine and chlorine) are likely sites for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products would depend on the specific reactions and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology

Biologically, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, such as enzyme inhibitors or receptor modulators.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The exact pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-chloro-2-(3-methoxyazetidin-1-yl)pyridine: can be compared to other halogenated pyridines or azetidine-containing compounds.

    3-Chloro-5-bromo-2-(azetidin-1-yl)pyridine: Similar structure but without the methoxy group.

    5-Bromo-3-chloro-2-(methyl-azetidin-1-yl)-pyridine: Similar structure with a methyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy-azetidinyl group may impart unique chemical and biological properties, potentially enhancing its activity or selectivity in certain applications.

Properties

IUPAC Name

5-bromo-3-chloro-2-(3-methoxyazetidin-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClN2O/c1-14-7-4-13(5-7)9-8(11)2-6(10)3-12-9/h2-3,7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLTWLKEZQUAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=C(C=C(C=N2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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